molecular formula C14H12N2O3 B14806912 2-[(2-Aminophenyl)carbamoyl]benzoic acid CAS No. 7297-65-6

2-[(2-Aminophenyl)carbamoyl]benzoic acid

Cat. No.: B14806912
CAS No.: 7297-65-6
M. Wt: 256.26 g/mol
InChI Key: GVQCSFLIUKXELG-UHFFFAOYSA-N
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Description

2-[(2-Aminophenyl)carbamoyl]benzoic acid is an organic compound with the molecular formula C14H12N2O3 It is a derivative of benzoic acid and contains both an amino group and a carbamoyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Aminophenyl)carbamoyl]benzoic acid typically involves the reaction of 2-aminobenzoic acid with phthalic anhydride. The reaction is carried out in the presence of a catalyst, such as sulfamic acid, and under specific conditions, such as heating in glacial acetic acid at 50°C . The reaction yields a colorless compound that exhibits intense fluorescence under UV irradiation.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, and the use of continuous flow reactors could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[(2-Aminophenyl)carbamoyl]benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the carbamoyl group to an amine group.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under acidic conditions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Halogenated or nitrated benzoic acid derivatives.

Scientific Research Applications

2-[(2-Aminophenyl)carbamoyl]benzoic acid has diverse applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in drug development and as a fluorescent marker in biological assays.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-[(2-Aminophenyl)carbamoyl]benzoic acid involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds with biological molecules, influencing their structure and function. It may also act as an inhibitor or activator of certain enzymes, affecting metabolic pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its dual functional groups (amino and carbamoyl) attached to the benzene ring, which confer distinct chemical reactivity and biological activity. Its intense fluorescence under UV irradiation also makes it valuable as a fluorescent marker in various applications.

Properties

CAS No.

7297-65-6

Molecular Formula

C14H12N2O3

Molecular Weight

256.26 g/mol

IUPAC Name

2-[(2-aminophenyl)carbamoyl]benzoic acid

InChI

InChI=1S/C14H12N2O3/c15-11-7-3-4-8-12(11)16-13(17)9-5-1-2-6-10(9)14(18)19/h1-8H,15H2,(H,16,17)(H,18,19)

InChI Key

GVQCSFLIUKXELG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC=CC=C2N)C(=O)O

Origin of Product

United States

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